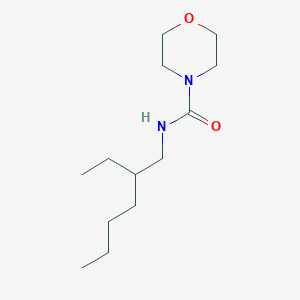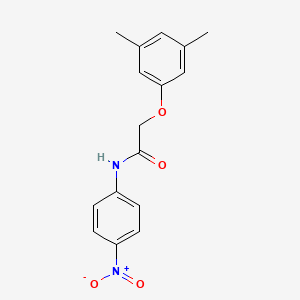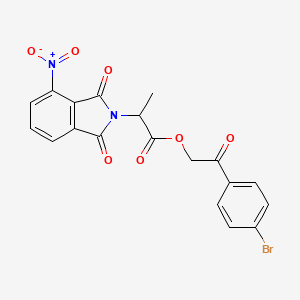
N-(2-ethylhexyl)-4-morpholinecarboxamide
説明
N-(2-ethylhexyl)-4-morpholinecarboxamide, also known as EHM, is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. EHM is a white, crystalline solid that is soluble in water and other solvents. In
科学的研究の応用
N-(2-ethylhexyl)-4-morpholinecarboxamide has been widely used in various scientific research fields, including chemistry, biochemistry, and pharmacology. This compound has been studied for its potential applications in the development of new drugs, such as anti-inflammatory and anti-cancer agents. This compound has also been used as a chemical probe to investigate the role of various proteins and enzymes in biological processes.
作用機序
N-(2-ethylhexyl)-4-morpholinecarboxamide is believed to exert its biological effects through the inhibition of certain enzymes and proteins. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), a group of enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. For example, this compound has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to modulate the activity of various signaling pathways, such as the MAPK and NF-κB pathways.
実験室実験の利点と制限
N-(2-ethylhexyl)-4-morpholinecarboxamide has several advantages for use in lab experiments. This compound is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. This compound is also soluble in a wide range of solvents, which makes it easy to use in various experimental protocols. However, this compound has some limitations for use in lab experiments. For example, this compound can be toxic to cells at high concentrations, which can limit its use in certain assays. Additionally, this compound can interfere with some experimental readouts, such as fluorescence-based assays.
将来の方向性
There are several future directions for research on N-(2-ethylhexyl)-4-morpholinecarboxamide. One area of research is the development of new this compound analogs with improved potency and selectivity for specific targets. Another area of research is the investigation of the role of this compound in various disease models, such as cancer and inflammatory diseases. Additionally, there is a need for more studies on the pharmacokinetics and toxicity of this compound in vivo, which will be important for the development of this compound-based drugs.
特性
IUPAC Name |
N-(2-ethylhexyl)morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-3-5-6-12(4-2)11-14-13(16)15-7-9-17-10-8-15/h12H,3-11H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPKTXGOUPZXBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(=O)N1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3,4-dichlorophenyl)-2-{[5-(diphenylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3979460.png)
![N-(4-chlorophenyl)-4-methoxy-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3979468.png)

![4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[4-(4-pyridinylmethyl)phenyl]cyclohexanecarboxamide](/img/structure/B3979492.png)
![4-[2-fluoro-4-nitro-5-(1-piperazinyl)phenyl]morpholine](/img/structure/B3979497.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3979500.png)
![1-butyl-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3979504.png)
![1-[(phenylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B3979510.png)
![N-[3-(dipropylamino)-2-hydroxypropyl]-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide hydrochloride](/img/structure/B3979517.png)


![1-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]-4-(phenylsulfonyl)piperazine](/img/structure/B3979532.png)
![5-{[(8-quinolinylthio)acetyl]amino}isophthalic acid](/img/structure/B3979540.png)